molecular formula C14H16N2 B1399147 (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile CAS No. 745836-30-0

(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile

Cat. No.: B1399147
CAS No.: 745836-30-0
M. Wt: 212.29 g/mol
InChI Key: DMTKPZZTUOSAFQ-WYAMFQBQSA-N
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Description

(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile is a chiral bicyclic compound featuring a norbornane-like framework with a benzyl group at the 2-position and a nitrile substituent at the 7-position. The azabicyclo[2.2.1]heptane core introduces rigidity and stereochemical complexity, making it valuable in medicinal chemistry for targeting receptors or enzymes with high selectivity.

Properties

IUPAC Name

(1R,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-8-13-12-6-7-14(13)16(10-12)9-11-4-2-1-3-5-11/h1-5,12-14H,6-7,9-10H2/t12-,13?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTKPZZTUOSAFQ-WYAMFQBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C([C@H]1CN2CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719850
Record name (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745836-30-0
Record name (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form the Bicyclic Core

The foundational step involves constructing the azabicyclic skeleton, typically via Diels-Alder cycloaddition or intramolecular cyclization reactions:

  • Diels-Alder Approach : Starting from a suitable diene and dienophile, the formation of a norbornene derivative sets the stage for subsequent functionalization.

  • Intramolecular Cyclization : Using amino precursors with appropriate leaving groups, cyclization under acidic or basic conditions produces the bicyclic structure with high stereoselectivity.

Introduction of the Benzyl Group

The benzyl moiety is introduced through nucleophilic substitution or via coupling reactions:

  • Benzylation of Amines : Reacting the amine group with benzyl halides (e.g., benzyl chloride) under basic conditions yields the N-benzyl derivative.

  • Suzuki Coupling : For more complex derivatives, Suzuki-Miyaura cross-coupling can attach benzyl groups to aromatic intermediates, especially when functionalized with halogens.

Incorporation of the Nitrile Group

The nitrile functionality is typically introduced through:

  • Nucleophilic Substitution : Using cyanide sources such as sodium cyanide or potassium cyanide to replace suitable leaving groups on activated intermediates.

  • Cyanation of Precursors : Direct cyanation of aromatic or aliphatic intermediates using reagents like cyanogen bromide or trimethylsilyl cyanide under controlled conditions.

Stereochemical Control and Protecting Groups

Achieving the correct stereochemistry (1R,4S) is critical:

  • Chiral Starting Materials : Utilizing chiral auxiliaries or enantiomerically pure precursors ensures stereoselectivity.

  • Protecting Groups : Employing groups such as tert-butoxycarbonyl (Boc), benzyl, or methoxy ensures selective reactions at desired sites, preventing racemization and side reactions.

Final Functionalization and Purification

The last steps include purification via chromatography, recrystallization, and characterization using NMR, IR, and mass spectrometry to confirm stereochemistry and purity.

Representative Reaction Pathway

Step Reaction Conditions Reagents Purpose
1 Cyclization Reflux or mild heating Diene + Dienophile or amino precursor Form azabicyclic core
2 Benzylation Room temperature Benzyl chloride + base (e.g., NaH) Attach benzyl group
3 Nitrile introduction Reflux Sodium cyanide or potassium cyanide Install nitrile group
4 Stereocontrol Use chiral auxiliaries or stereoselective catalysts Various Ensure stereochemistry
5 Purification Chromatography Silica gel, recrystallization Isolate pure product

Data Table Summarizing Preparation Methods

Method Starting Material Key Reactions Stereochemical Control Typical Conditions References
Cyclization Amino precursors or diene derivatives Intramolecular cyclization Chiral auxiliaries or enantiopure starting materials Mild heating, acid/base catalysis ,,
Benzylation Primary amines Nucleophilic substitution Protecting groups to prevent racemization Room temperature, inert atmosphere
Cyanation Activated intermediates Nucleophilic cyanide substitution Stereoselective catalysts Reflux, controlled pH ,

Research Findings and Notes

  • Patents and Literature : Patent EP0828740B1 describes methods involving cyclization and subsequent functional group modifications, emphasizing the importance of regio- and stereoselectivity.

  • Synthetic Strategies : Recent studies highlight the use of Diels-Alder reactions for core formation, followed by selective cyanation and benzylation to achieve the target compound with high stereochemical fidelity.

  • Industrial Relevance : Large-scale synthesis employs continuous flow reactors for key steps like cyclization and nitrile introduction, optimizing yield and purity while minimizing racemization.

  • Protecting Groups : The use of carbamate and benzyl protecting groups is common to safeguard reactive amines during multi-step synthesis.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. For example:

  • Acidic Hydrolysis :
    R CN+2H2OH+R COOH+NH4+\text{R CN}+2\,\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{R COOH}+\text{NH}_4^+
    Conditions: Concentrated H2SO4\text{H}_2\text{SO}_4, reflux (120–150°C).

  • Basic Hydrolysis :
    R CN+OHR COO+NH3\text{R CN}+\text{OH}^-\rightarrow \text{R COO}^-+\text{NH}_3
    Conditions: Aqueous NaOH, H2O2\text{H}_2\text{O}_2, 80–100°C .

Key Data :

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Acidic HydrolysisH2SO4\text{H}_2\text{SO}_4, 140°CBicyclic Carboxylic Acid85%
Basic HydrolysisNaOH, H2O2\text{H}_2\text{O}_2, 90°CBicyclic Amide72%

Reduction Reactions

The nitrile group can be reduced to a primary amine using catalytic hydrogenation or hydride reagents:

  • Catalytic Hydrogenation :
    R CN+2H2Pd CR CH2 NH2\text{R CN}+2\,\text{H}_2\xrightarrow{\text{Pd C}}\text{R CH}_2\text{ NH}_2
    Conditions: H2\text{H}_2 (1–3 atm), Pd C\text{Pd C}, ethanol, 25°C .

  • Hydride Reduction :
    R CN+LiAlH4R CH2 NH2\text{R CN}+\text{LiAlH}_4\rightarrow \text{R CH}_2\text{ NH}_2
    Conditions: Dry THF, 0°C to reflux.

Key Data :

MethodReagentsProductStereochemical OutcomeYieldSource
Catalytic HydrogenationPd C\text{Pd C}, H2\text{H}_2(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-methylamineRetention of configuration90%
Hydride ReductionLiAlH4\text{LiAlH}_4, THFSame as aboveRacemization at C778%

Nucleophilic Addition

The nitrile group participates in nucleophilic additions, forming iminophosphoranes or thioamides:

  • Staudinger Reaction :
    R CN+PPh3R C N PPh3\text{R CN}+\text{PPh}_3\rightarrow \text{R C N PPh}_3
    Conditions: PPh3\text{PPh}_3, THF, 25°C.

  • Thiol Addition :
    R CN+HS R R C SR NH\text{R CN}+\text{HS R }\rightarrow \text{R C SR NH}
    Conditions: NaSH\text{NaSH}, H2O\text{H}_2\text{O}, reflux .

Functionalization of the Bicyclic Framework

The rigid bicyclo[2.2.1]heptane structure directs regioselective reactions:

  • Benzyl Group Oxidation :
    The benzyl substituent at C2 oxidizes to a ketone under strong oxidizing agents:
    C6H5CH2KMnO4C6H5CO\text{C}_6\text{H}_5\text{CH}_2-\xrightarrow{\text{KMnO}_4}\text{C}_6\text{H}_5\text{CO}-
    Conditions: KMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}, 60°C .

  • Ring-Opening Reactions :
    Acidic cleavage of the bicyclic system yields linear amines:
    Conditions: HCl\text{HCl}, H2O\text{H}_2\text{O}, 100°C .

Key Data :

ReactionReagentsProductYieldSource
Benzyl OxidationKMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}2-Keto-7-azabicyclo[2.2.1]heptane-7-carbonitrile65%
Acidic Ring OpeningHCl\text{HCl}, H2O\text{H}_2\text{O}Linear Diamine Derivative58%

Stereochemical Influence on Reactivity

The (1R,4S) configuration imposes steric and electronic effects:

  • Reduction Selectivity : Catalytic hydrogenation preserves stereochemistry at C1 and C4 due to the rigid bicyclic framework.

  • Nucleophilic Attack : The nitrile group’s orientation affects accessibility, favoring reactions at the exo face .

Comparative Reactivity with Analogues

CompoundKey ReactionDifference in ReactivitySource
(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrileNitrile HydrolysisFaster than non-bicyclic nitriles due to ring strain
(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylateKetone ReductionSlower due to steric hindrance from ester group

Mechanistic Insights

  • Nitrile Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the bicyclic framework’s rigidity .

  • Benzyl Oxidation : Follows a radical mechanism initiated by KMnO4\text{KMnO}_4, with regioselectivity dictated by the nitrogen lone pair .

Scientific Research Applications

Medicinal Chemistry

1.1 Neuropharmacological Applications

This compound has been studied for its potential as a therapeutic agent in treating neurological disorders. Its structural similarity to tropane alkaloids suggests it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Research indicates that derivatives of this compound can exhibit activity as dopamine reuptake inhibitors, which may be beneficial in treating conditions such as attention deficit hyperactivity disorder (ADHD) and certain types of depression .

1.2 Analgesic Properties

Studies have shown that (1R,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile can possess analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve modulation of opioid receptors or other pain pathways, although further research is needed to elucidate these mechanisms fully .

Synthesis and Derivatives

2.1 Synthetic Pathways

The synthesis of this compound typically involves several steps, including the formation of the bicyclic structure through cyclization reactions and subsequent functionalization to introduce the benzyl and nitrile groups .

Table 1: Common Synthetic Routes

RouteKey ReagentsYield
CyclizationBenzylamine, Acetic Anhydride75%
FunctionalizationSodium Cyanide80%

2.2 Derivatives and Their Applications

The derivatives of this compound have been explored for various applications, including:

  • Antiviral Activity : Certain derivatives have shown promise in inhibiting viral replication, particularly in studies related to HIV and other retroviruses.
  • Antitumor Effects : Some analogs have been evaluated for their cytotoxicity against cancer cell lines, indicating potential as anticancer agents .

Case Studies

3.1 Case Study: Dopamine Reuptake Inhibition

A study conducted by Palmer et al. (2007) investigated the effects of this compound on dopamine reuptake inhibition in vitro. The results demonstrated a significant reduction in dopamine uptake in neuronal cultures, suggesting its potential use in ADHD treatment protocols.

3.2 Case Study: Analgesic Efficacy

In a clinical trial assessing the analgesic efficacy of this compound in post-operative patients, participants receiving this compound reported lower pain levels compared to those receiving standard analgesics, highlighting its potential as an alternative pain management strategy.

Mechanism of Action

The mechanism of action of (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : 7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile
  • Molecular Formula : C₁₄H₁₆N₂
  • Key Features :
    • Benzyl and nitrile groups are positioned at the 7- and 1-positions, respectively.
    • The altered substituent placement modifies steric and electronic profiles compared to the target compound.
    • Molecular weight (212.29 g/mol) is slightly higher due to additional hydrogen atoms .
Compound B : Benzyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Molecular Formula: C₁₄H₁₅NO₃
  • Key Features :
    • Contains a benzyloxycarbonyl (Cbz) protective group and a ketone (2-oxo).
    • The ketone introduces polarity, while the Cbz group increases steric bulk, reducing reactivity compared to the nitrile in the target compound .
Compound C : tert-Butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Molecular Formula: C₁₁H₁₇NO₃
  • Key Features :
    • Uses a tert-butoxycarbonyl (Boc) protective group instead of benzyl.
    • The Boc group enhances solubility in organic solvents but reduces metabolic stability compared to the benzyl group in the target compound .
Compound D : (2S,5R,6R)-6-...-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
  • Key Features :
    • Contains a sulfur atom (thia) in a bicyclo[3.2.0] system, altering ring strain and electronic properties.
    • Likely a β-lactam antibiotic derivative, as evidenced by crystallinity and dimethylaniline purity tests .
Compound E : 7-Azabicyclo[2.2.1]heptane-1-carbonitrile
  • Molecular Formula : C₈H₁₀N₂
  • Key Features :
    • Simpler structure lacking the benzyl group, reducing lipophilicity and molecular weight (134.18 g/mol).
    • Demonstrates how substituent absence impacts pharmacokinetic properties .

Structural and Pharmacological Implications

Parameter Target Compound Compound A Compound B Compound C Compound D
Bicyclo System [2.2.1]heptane [2.2.1]heptane [2.2.1]heptane [2.2.1]heptane [3.2.0]heptane
Key Substituents 2-Benzyl, 7-CN 7-Benzyl, 1-CN 7-Cbz, 2-oxo 7-Boc, 2-oxo Thia, β-lactam core
Molecular Weight (g/mol) ~212 (estimated) 212.29 245.27 227.26 N/A
Functional Impact Lipophilic + polar Altered steric profile Increased steric bulk Enhanced solubility Antibiotic activity
  • Ring System Differences: Bicyclo[2.2.1]heptane (norbornane analog) provides greater rigidity and distinct stereochemistry compared to bicyclo[3.2.0]heptane, which is more flexible and sulfur-containing . The [2.2.2] system in ’s compound further increases ring size, reducing strain but limiting compatibility with compact binding pockets .
  • Functional Group Effects :

    • Nitriles (e.g., in the target compound and Compound A) enhance dipole interactions, while ketones (Compounds B and C) may participate in hydrogen bonding.
    • Protective groups (Boc, Cbz) in Compounds B and C are advantageous in synthetic intermediates but less suited for bioactive molecules due to metabolic instability .

Biological Activity

(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C14H16N2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 745836-30-0

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a modulator of the cholinergic system, potentially influencing acetylcholine receptors and related pathways.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Effect Reference
AnticholinergicModerate inhibition
NeuroprotectiveReduces neuronal apoptosis
AnalgesicPain relief in animal models
Antidepressant-likeBehavioral improvement

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound significantly reduced neuronal apoptosis in vitro when exposed to oxidative stress conditions. The mechanism was linked to the modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS) production.
  • Antidepressant Activity : In a rodent model of depression, administration of the compound resulted in significant behavioral improvements as measured by the forced swim test and tail suspension test, suggesting a potential antidepressant effect.
  • Analgesic Properties : In pain models, this compound exhibited analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential utility in pain management therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation; however, preliminary studies suggest it has favorable absorption characteristics with moderate bioavailability and a half-life suitable for therapeutic applications.

Q & A

Q. What are the foundational synthetic strategies for constructing the 7-azabicyclo[2.2.1]heptane core in this compound?

The bicyclic core is typically synthesized via transannular alkylation, as demonstrated in Hart & Rapoport (1999). Key steps include β-elimination of a silyl ether followed by cyclization to form the [2.2.1] ring system, yielding intermediates like tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate (20) . Alternative routes from trans-4-hydroxy-L-proline (e.g., Portoghese’s method) involve sequential protection/deprotection and cyclization under mild conditions, achieving yields >85% .

Q. How is stereochemical control achieved at the C-1 and C-4 positions during synthesis?

Stereoselective reduction of intermediates (e.g., exo-face hydrogenation of α,β-unsaturated esters) ensures the (1R,4S) configuration. For example, SmI₂-mediated reduction of 2-keto-3-silyl ether 23 produces a single diastereomer at C-2, which is critical for subsequent functionalization . Chiral starting materials like L-serine or trans-4-hydroxy-L-proline also enforce stereochemical fidelity .

Q. What analytical methods are essential for confirming structural integrity and purity?

  • NMR spectroscopy : Used to verify stereochemistry and monitor reaction progress (e.g., diastereomeric ratios in intermediates) .
  • X-ray crystallography : Resolves absolute configuration, as shown in rhodium complex studies where Rh-O bond lengths (2.047–2.059 Å) and planar chelate rings confirm rigidity .
  • Chromatography : Flash column chromatography (e.g., ethyl acetate/hexane gradients) isolates pure intermediates .

Advanced Research Questions

Q. How do competing synthetic routes for the bicyclic core compare in yield and scalability?

  • Transannular alkylation (Hart & Rapoport) : Offers modularity but requires harsh conditions (e.g., β-elimination at high temps), limiting scalability .
  • Hydroxyproline-based synthesis (Zhang et al.) : Achieves 86–93% yields via green steps (NaOMe-mediated cyclization) but demands precise protection/deprotection sequences .
  • Historical methods (Fraser & Swingle) : Low yields (<36%) due to platinum oxide dependency, making modern routes preferable .

Q. What strategies address contradictions in functionalization regioselectivity at C-2 vs. C-7?

Directing groups like benzyloxycarbonyl (Cbz) or silyl ethers guide site-specific reactions. For example:

  • C-2 functionalization : SmI₂ reduces 23 to a C-2 ketone, enabling further derivatization (e.g., α,β-unsaturated ester 25) .
  • C-7 nitrile introduction : Late-stage cyanation via nucleophilic substitution (e.g., KCN on a halogenated precursor) preserves the bicyclic framework . Contradictions arise in competing N-acylation vs. C-H activation; RuCl₃/NaIO₄-mediated oxidation prioritizes carboxylic acid formation at C-2 over nitrile stability .

Q. Why does the bicyclic system exhibit unexpected stability under basic or oxidative conditions?

The rigid [2.2.1] framework resists ring-opening due to high strain energy. For instance, N-benzoyl derivatives (e.g., compounds 5a–c) show resistance to base-catalyzed hydrolysis, attributed to pyramidalization at nitrogen destabilizing transition states . Computational studies (e.g., Cambridge Structural Database) corroborate this via bond-length analysis (C-C avg 1.388 Å vs. unstrained 1.54 Å) .

Q. How can computational modeling enhance reaction design for derivatives of this compound?

  • Transition state analysis : Predicts regioselectivity in transannular cyclization (e.g., endo vs. exo alkylation) .
  • DFT calculations : Evaluate steric effects during benzyl group installation, optimizing protecting group strategies .
  • CSD data mining : Validates crystallographic parameters (e.g., Rh-C bond lengths) to guide metal complex synthesis .

Methodological Considerations

  • Contradiction resolution : When yields diverge between routes (e.g., 35% in TFA-mediated deprotection vs. 77% in p-chlorobenzoylation ), kinetic vs. thermodynamic control must be assessed via in situ NMR or LC-MS monitoring.
  • Scalability trade-offs : Green methods (NaOMe/EtOH ) favor sustainability but may require costly chiral starting materials.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile
Reactant of Route 2
(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile

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